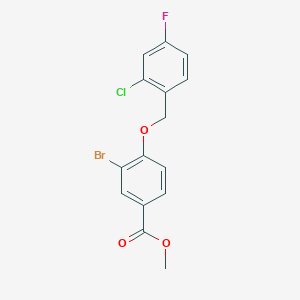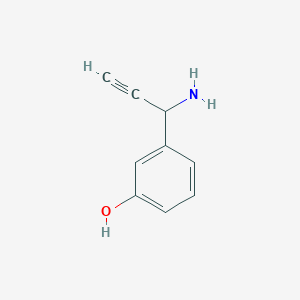
3-(1-Aminoprop-2-yn-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminoprop-2-yn-1-yl)phenol is an organic compound with the molecular formula C9H9NO. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is of interest due to its unique structure, which includes both an amino group (-NH2) and an alkyne group (-C≡C-), making it a versatile building block in organic synthesis and various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoprop-2-yn-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a propargylamine derivative. The reaction typically requires a strong base, such as sodium hydride (NaH), and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic coupling of phenol with propargylamine in the presence of a transition metal catalyst, such as palladium or copper. This method offers high yields and can be optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aminoprop-2-yn-1-yl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic media.
Reduction: Pd/C, H2 gas, or other hydrogenation catalysts.
Substitution: Various nucleophiles like halides, thiols, or amines in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alkenes or alkanes.
Substitution: Derivatives with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
3-(1-Aminoprop-2-yn-1-yl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3-(1-Aminoprop-2-yn-1-yl)phenol exerts its effects depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The amino group can act as a nucleophile, participating in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The simplest phenolic compound, lacking the amino and alkyne groups.
Propargylamine: Contains the alkyne and amino groups but lacks the phenolic hydroxyl group.
Aniline: Contains the amino group attached to an aromatic ring but lacks the alkyne and hydroxyl groups.
Uniqueness
3-(1-Aminoprop-2-yn-1-yl)phenol is unique due to the presence of all three functional groups (phenolic hydroxyl, amino, and alkyne), which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C9H9NO |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
3-(1-aminoprop-2-ynyl)phenol |
InChI |
InChI=1S/C9H9NO/c1-2-9(10)7-4-3-5-8(11)6-7/h1,3-6,9,11H,10H2 |
InChI-Schlüssel |
CWYNKNHDGHWWOX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1=CC(=CC=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)
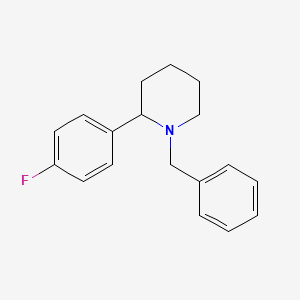



![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)

![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
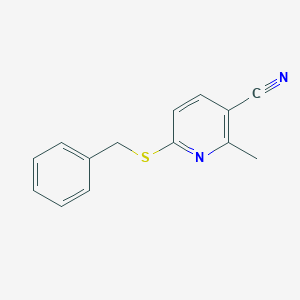
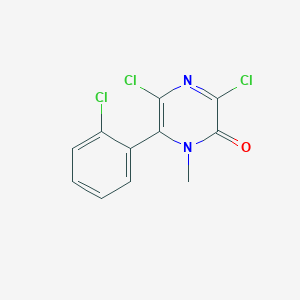
![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)
